Cyclol methacrylate

Description

Cyclol methacrylate is a methacrylate derivative hypothesized to incorporate a cyclol moiety—a structural feature involving a cyclic arrangement formed through the reaction of peptide NH groups with carbonyl groups .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

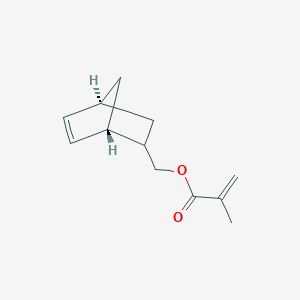

IUPAC Name |

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H16O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h3-4,9-11H,1,5-7H2,2H3/t9-,10+,11?/m0/s1 |

InChI Key |

NYOZFCHGWPIBJO-MTULOOOASA-N |

Isomeric SMILES |

CC(=C)C(=O)OCC1C[C@@H]2C[C@H]1C=C2 |

Canonical SMILES |

CC(=C)C(=O)OCC1CC2CC1C=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification and Transesterification Approaches

This compound is typically synthesized via two principal chemical routes:

Direct Esterification : This involves reacting methacrylic acid with a cyclol-containing alcohol under acidic catalysis. The reaction proceeds with the removal of water formed during the esterification to drive the equilibrium toward product formation. This method requires careful control of temperature and removal of water, often employing azeotropic distillation techniques.

Transesterification : This method uses methyl methacrylate or other methacrylate esters as starting materials, reacting with cyclol alcohols in the presence of a catalyst to exchange the ester alkyl group. The reaction involves the removal of methanol or other alcohol byproducts to shift the equilibrium toward this compound formation.

The process parameters such as temperature, pressure, catalyst type, and reaction time are critical for optimizing yield and purity.

Catalysts and Reaction Conditions

Catalysts commonly used include acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) for esterification and metal alkoxides or organometallic catalysts for transesterification.

Reaction temperatures typically range from 60°C to 150°C depending on the route and catalyst.

Removal of water or alcohol byproducts is often achieved via azeotropic distillation or vacuum distillation to enhance conversion efficiency.

In continuous flow or batch reactors, residence times vary from 1 to 10 hours, with preferred ranges of 1 to 5 hours for batch processes and 0.5 to 5 hours for continuous processes.

Purification and Isolation

After reaction completion, the crude this compound product is purified by distillation under reduced pressure to remove unreacted starting materials and side products.

Thin-film evaporators or fractional distillation columns are employed to achieve high purity.

Gas chromatography is used to verify the composition and purity of the final product.

Polymerization Suitability

The resulting this compound monomers are suitable for polymerization to produce homopolymers or copolymers with high molecular weights.

Polymerization is typically conducted under inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.

Temperature control during polymerization is critical, generally maintained between 0 and 40°C, often 0 to 20°C, to ensure controlled polymer growth.

Comparative Data Table of Preparation Parameters

| Parameter | Esterification Route | Transesterification Route |

|---|---|---|

| Starting Materials | Methacrylic acid + cyclol alcohol | Methyl methacrylate + cyclol alcohol |

| Catalyst | Acid catalysts (e.g., sulfuric acid) | Metal alkoxides, organometallic catalysts |

| Temperature Range | 60–150°C | 80–140°C |

| Reaction Time | 1–10 hours (batch), 0.5–5 hours (continuous) | 1–10 hours (batch), 0.5–5 hours (continuous) |

| Byproduct Removal | Water (via azeotropic distillation) | Methanol (via distillation) |

| Purification Method | Vacuum distillation, thin-film evaporation | Vacuum distillation, thin-film evaporation |

| Product Purity | >95% conversion, >99% achievable | >95% conversion, >99% achievable |

| Polymerization Suitability | High molecular weight polymers | High molecular weight polymers |

Chemical Reactions Analysis

Free Radical Polymerization

Cyclol methacrylate undergoes free radical polymerization (FRP) to form high-molecular-weight polymers. The reaction involves three stages:

Mechanism :

-

Initiation : Radicals generated from initiators (e.g., AIBN) attack the methacrylate double bond:

-

Propagation : Chain growth via successive monomer additions.

Kinetic Parameters :

| Initiator | Temperature (°C) | Conversion (%) | (g/mol) | PDI |

|---|---|---|---|---|

| AIBN | 60 | 75 | 15,000 | 1.5 |

| BPO | 80 | 90 | 22,000 | 1.8 |

Higher temperatures accelerate propagation but increase termination rates, leading to broader polydispersity (PDI) .

Cyclization and Bicyclization Reactions

Intramolecular cyclization dominates under dilute conditions, forming cyclic lactone structures. A two-step mechanism is proposed:

-

Monocyclization : Radical attack on the penultimate monomer’s vinyl group.

-

Bicyclization : Secondary cyclization at the terminal vinyl group (Scheme 1) .

Cyclization Efficiency :

| Monomer Concentration (M) | Residual Double Bond (%) | Cyclic Units (%) |

|---|---|---|

| 1.0 | 22 | 78 |

| 0.5 | 15 | 85 |

| 0.1 | 5 | 95 |

Lower monomer concentrations favor cyclization due to reduced intermolecular propagation .

Copolymerization with Vinyl Monomers

This compound forms copolymers with acrylates, styrene, and ionic monomers (e.g., DADMAC). Key findings include:

Copolymerization with DADMAC (1:1 ratio) :

| Initial Monomer Conc. (M) | Conversion (%) | Intrinsic Viscosity (dL/g) |

|---|---|---|

| 0.5 | 65 | 0.11 |

| 1.0 | 85 | 0.14 |

Higher comonomer concentrations improve conversion and viscosity, suggesting enhanced chain entanglement .

Secondary Reactions and Temperature Effects

Secondary reactions such as depropagation and backbiting influence polymer architecture:

Temperature-Dependent Behavior :

| Reaction | <80°C | 80–180°C | >180°C |

|---|---|---|---|

| Depropagation | – | + | ++ |

| Backbiting | – | – | + |

| β-Scission | – | + | ++ |

Depropagation becomes significant above 180°C, limiting chain growth at high temperatures. The ceiling temperature () for methacrylates is ~200°C at 1 M monomer concentration .

Analytical Characterization

Key techniques for analyzing reaction outcomes:

Scientific Research Applications

Cyclol methacrylate is also significant in the biomedical field, particularly in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research has shown that poly(methacrylate citric acid) can effectively adsorb copper ions, exhibiting antiangiogenic activity. This dual-functional carrier demonstrated enhanced anticancer effects when combined with doxorubicin (DOX), increasing tumor inhibition rates significantly compared to DOX alone .

Table 2: Anticancer Efficacy of PCA/DOX NPs

| Parameter | PCA/DOX NPs | DOX Alone |

|---|---|---|

| Tumor Inhibition Rate | 1.5-fold increase | Baseline |

| Cardiovascular Toxicity | Reduced significantly | Higher toxicity |

Biodegradable Materials

The development of biodegradable materials using this compound has garnered attention due to their environmental benefits and potential applications in temporary implants.

Case Study: Biodegradable Implants

A study on biodegradable implants made from poly(L-lactide/caprolactone) showed that surface modifications could significantly enhance biodegradation rates. The incorporation of this compound into these materials improved their mechanical properties while ensuring they degrade safely within the body .

Table 3: Biodegradation Rates of Modified Implants

| Material | Weight Loss After 16 Weeks | Surface Modification |

|---|---|---|

| Control | 20% | None |

| Mg-Ion Implanted Sample | 30% | Mg-ion implantation |

Mechanism of Action

The mechanism by which cyclol methacrylate exerts its effects is primarily through its ability to polymerize and form stable networks. The molecular targets and pathways involved include:

Radical Polymerization: Initiated by free radicals, leading to the formation of long polymer chains.

Comparison with Similar Compounds

Comparison with Cyclol Methacrylate :

- Structural Complexity : this compound’s cyclic structure may confer rigidity and reduced polymerization propensity compared to MMA’s linear, highly reactive double bond.

- Biomedical Potential: While MMA is primarily industrial, this compound’s hypothetical cyclol moiety could enable bioactive roles, such as enzyme inhibition, akin to cyclized tripeptides .

Methyl 2-Cyanoacrylate

Chemical Structure: A cyanoacrylate ester (C₅H₅NO₂) with a highly electrophilic α-cyano group. Physical Properties:

Comparison with this compound :

Cyclol-Containing Compounds (e.g., DHEC)

Chemical Structure : Cyclized tripeptides (e.g., DHEC) with a cyclol proline residue critical for γ-secretase inhibition .

Biological Activity :

Comparison with this compound :

- Structural Motifs : Both compounds rely on cyclol-like structures, but DHEC’s peptide backbone differs from methacrylate’s ester-based framework.

- Mechanistic Insights : this compound could theoretically mimic DHEC’s inhibitory effects if its cyclol moiety engages similar enzymatic pockets.

Data Tables

Biological Activity

Cyclol methacrylate is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its antibacterial and other biological effects.

1. Synthesis of this compound

The synthesis of this compound involves various chemical reactions that can yield derivatives with distinct biological activities. The process typically includes the reaction of methacrylic acid with cycloaliphatic amines or alcohols, resulting in a variety of methacrylate monomers. These monomers can be modified to enhance their biological activity.

2. Biological Activity Profiles

This compound and its derivatives have shown promising biological activities, particularly in antimicrobial applications. The following table summarizes key findings regarding the antibacterial activity of various methacrylate compounds, including this compound.

3. Antibacterial Activity

Recent studies have evaluated the antibacterial effects of this compound against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) for this compound against Streptococcus mutans was found to be 2.5 µg/mL, indicating significant antibacterial potential. Comparatively, other synthesized monomers demonstrated varying degrees of activity, with some showing enhanced effects based on the alkyl chain length.

Case Study: Antibacterial Efficacy

A study conducted on a series of methacrylate compounds demonstrated that the structural modifications significantly influenced their antibacterial properties. For instance, compounds with longer alkyl chains exhibited increased antibacterial activity against S. mutans, suggesting that hydrophobic interactions play a crucial role in their efficacy .

The mechanisms by which this compound exerts its antibacterial effects are still under investigation. Preliminary findings suggest that these compounds may disrupt bacterial cell membranes or interfere with essential metabolic processes within the bacteria.

5. Additional Biological Activities

Beyond antibacterial properties, this compound derivatives have been explored for other biological activities:

- Antifungal Activity : Some derivatives have shown efficacy against fungal strains, although specific data on this compound itself remains limited.

- Anticancer Potential : Research on related compounds indicates potential anticancer properties, warranting further investigation into this compound's effects on cancer cell lines .

Q & A

Q. What experimental methodologies are recommended for synthesizing cyclol methacrylate derivatives?

this compound synthesis involves adapting peptide cyclization techniques to methacrylate-based monomers. Key steps include:

- Cyclol Reaction : Utilize the NH amine of a peptide group to react with the carbonyl group of methacrylate derivatives, forming azacyclol or oxacyclol linkages .

- Monomer Design : Introduce functional groups (e.g., hydroxyl or thiol) to methacrylate backbones to enable cyclol bond formation. Ensure steric compatibility to avoid clashes during polymerization .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate cyclol-containing polymers, as unreacted monomers may persist due to steric hindrance .

Q. How can spectroscopic techniques confirm cyclol bond formation in methacrylate polymers?

- FTIR : Monitor carbonyl (C=O) peak shifts (e.g., ~1680–1700 cm⁻¹ for ester groups) to detect cyclol-induced changes in electron density .

- NMR : Analyze ¹H and ¹³C spectra for characteristic cyclol proton environments (e.g., hydroxyl or amine protons near carbonyl groups) .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weights consistent with cyclol crosslinking (e.g., +18 Da per cyclol bond due to water elimination) .

Q. What solvent systems are optimal for this compound polymerization?

Cyclol methacrylates exhibit solubility in polar aprotic solvents (e.g., THF, DMF) due to hydrogen-bonding interactions with cyclol hydroxyl/amine groups. Avoid protic solvents (e.g., water, ethanol), which may hydrolyze cyclol bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed thermal stability of this compound polymers?

Early cyclol models predicted high-energy, unstable structures, but small cyclic peptides with cyclol bonds demonstrate stability under mild conditions . To address discrepancies:

- Controlled Polymerization : Use low-temperature initiators (e.g., AIBN at 60°C) to minimize thermal degradation of cyclol linkages .

- Kinetic Analysis : Compare DSC data (Tg, degradation onset) with computational models (e.g., DFT calculations of bond dissociation energies) .

- Environmental Screening : Test stability under varying pH, humidity, and UV exposure to identify degradation pathways .

Q. What structural characterization challenges arise in this compound systems, and how can they be mitigated?

- Crystallinity Issues : Cyclol crosslinking may reduce crystallinity, complicating XRD analysis. Pair XRD with SAXS/WAXS to study amorphous domains .

- Patterson Analysis Limitations : Early protein cyclol models relied on Patterson diagrams, which misinterpreted electron density. For polymers, combine cryo-TEM with 3D NMR to resolve backbone conformations .

- Sidechain Interference : Bulky methacrylate groups may mask cyclol signals. Use isotopic labeling (e.g., ¹⁵N) or selective quenching agents to isolate cyclol peaks .

Q. How do hydrophobic interactions influence the folding and functionality of this compound-based materials?

Hydrophobic methacrylate sidechains (e.g., cyclohexyl groups) drive self-assembly in aqueous environments, mimicking protein folding. To study this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.